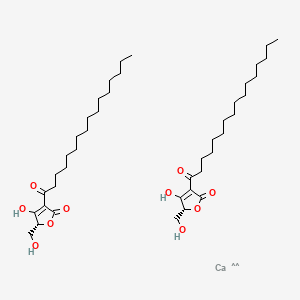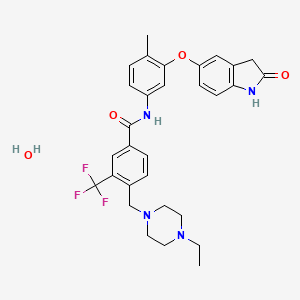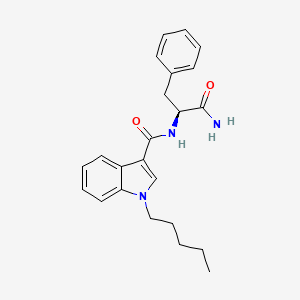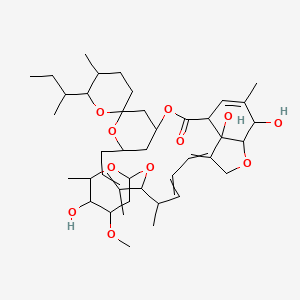![molecular formula C16H22Cl2N2O B10764712 3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide CAS No. 98717-01-2](/img/structure/B10764712.png)
3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide involves several steps. The key steps include the formation of the benzamide structure and the introduction of the dimethylamino group. The reaction typically starts with the chlorination of benzene to form 3,4-dichlorobenzoyl chloride. This intermediate is then reacted with (1S,2S)-2-(dimethylamino)cyclohexylamine under controlled conditions to form the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring strict control over reaction conditions and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Halogen atoms in the benzene ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various metabolites and derivatives of the original compound. These products can have different pharmacological properties and are often studied to understand the metabolism and effects of the parent compound .
Applications De Recherche Scientifique
3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide has several scientific research applications:
Chemistry: It is used to study the structure-activity relationship of synthetic opioids.
Biology: Researchers use it to understand the interaction of synthetic opioids with biological receptors.
Medicine: Although not used medically, it helps in the development of new analgesics.
Mécanisme D'action
The compound exerts its effects by acting as an agonist of the μ-opioid receptor. It has a significantly lower affinity for the κ-opioid and δ-opioid receptors. The binding of the compound to the μ-opioid receptor leads to analgesic effects, sedation, and euphoria. The metabolism of the compound involves mono- and didesmethylation followed by hydroxylation .
Comparaison Avec Des Composés Similaires
Similar Compounds
AH-7921: A structural isomer with similar analgesic properties.
U-50488: A selective kappa-opioid receptor ligand.
U-69,593: Another kappa-opioid receptor ligand with a similar structure.
Uniqueness
3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide is unique due to its high potency and specific interaction with the μ-opioid receptor. Its structure-activity relationship has been extensively studied, making it a valuable compound for research .
Propriétés
| /ALTERNATIVE and IN VITRO TESTS/ U-47700 /was evaluated/ for its in vitro binding activity using guinea pig brain at the mu opioid receptor (MOR) and the kappa opioid receptor (KOR). U-47700 had high affinity at the MOR and bound with a KD of 5.3 nM and weakly at the KOR with a KD of 910 nM resulting in a >171x preference for the MOR relative to the KOR. (14) Subsequently these researchers reported U-47700 receptor affinities (IC50s) of 9 and 300 nM, respectively, for the MOR and KORs. | |
Numéro CAS |
98717-01-2 |
Formule moléculaire |
C16H22Cl2N2O |
Poids moléculaire |
329.3 g/mol |
Nom IUPAC |
3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide |
InChI |
InChI=1S/C16H22Cl2N2O/c1-19(2)14-6-4-5-7-15(14)20(3)16(21)11-8-9-12(17)13(18)10-11/h8-10,14-15H,4-7H2,1-3H3/t14-,15-/m0/s1 |
Clé InChI |
JGPNMZWFVRQNGU-GJZGRUSLSA-N |
SMILES isomérique |
CN(C)[C@H]1CCCC[C@@H]1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl |
SMILES canonique |
CN(C)C1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Color/Form |
White or light pink powder |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[6-amino-5-(6-ethoxynaphthalen-2-yl)pyridin-3-yl]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B10764632.png)

![2-methoxy-3,5-dimethyl-6-[(2R)-4-[2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B10764656.png)
![(1R,3S,11S,12S,13R,15S,16S,17S,19S,23R,25S,33S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10764662.png)



![3-(2-{[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxo-1H-pyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene}-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methyl-1H-pyrrol-3-yl)propanoic acid hydrochloride](/img/structure/B10764698.png)

![(4S,6Z,9S,10R,12E)-8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B10764703.png)




